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Compound of Interest

Compound Name: 2-Amino-4'-fluorobenzophenone

Cat. No.: B132669

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-fluorobenzophenone is a substituted benzophenone derivative of significant
interest in medicinal chemistry and materials science. Its structural features, including an
aminophenyl ring and a fluorophenyl ring connected by a carbonyl group, make it a versatile
precursor in the synthesis of various pharmaceuticals and functional materials.[1] This guide
provides an in-depth analysis of the core spectroscopic data of 2-Amino-4'-
fluorobenzophenone, offering a foundational understanding for its identification,
characterization, and application in research and development.

This document delves into the key spectroscopic techniques used to elucidate the structure of
2-Amino-4'-fluorobenzophenone: Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and 13C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each
section will detail the experimental methodology, a comprehensive interpretation of the spectral
data, and a summary of the key findings.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4'-fluorobenzophenone is
presented below.
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Property Value Source
Molecular Formula Ci3H10FNO [2][3]
Molecular Weight 215.22 g/mol [2][3]
CAS Number 3800-06-4 [2][4]

Off-white to pale yellow
Appearance , [5]
crystalline powder

Melting Point 122-128 °C [4]

Soluble in DMSO, methanol;
Solubility slightly soluble in water and [11[4115]

chloroform.

Molecular Structure

The structural representation of 2-Amino-4'-fluorobenzophenone is crucial for understanding

its spectroscopic characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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